Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone
Description
Properties
IUPAC Name |
phenyl-[2-(2-piperidin-1-ylpropoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-17(22-14-8-3-9-15-22)16-24-20-13-7-6-12-19(20)21(23)18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVJKIOCGZKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1C(=O)C2=CC=CC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Ring Formation
The piperidine moiety is typically synthesized via hydrogenation of pyrroline derivatives. For example, 2-methylpyrroline undergoes catalytic hydrogenation in a mixture of ethanol and methanol (2:1 to 3:1 v/v) using platinum(IV) oxide or 5% platinum-on-carbon (Pt/C) as catalysts. This step achieves near-quantitative yields under ambient temperature and hydrogen pressures of 3–5 bar. Optical purity is enhanced through tartrate salt formation (e.g., L-tartrate for (R)-enantiomers), with recrystallization yielding >50% enantiomeric excess (ee).
Propoxy Linker Installation
The propoxy bridge is introduced via nucleophilic substitution or alkylation. In one approach, 2-bromo-6-vinylnaphthalene reacts with (R)-2-methylpyrrolidine in tetrahydrofuran (THF) at −20°C to 0°C, using n-butyllithium as a base. This forms a secondary amine intermediate, which is subsequently oxidized to the ketone. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable etherification between phenolic hydroxyl groups and propanol derivatives.
Methanone Group Assembly
Friedel-Crafts acylation or Weinreb amide strategies are employed to install the methanone group. For instance, 6-hydroxy-2-naphthoic acid is converted to its acyl chloride and coupled with 2-methylpyrrolidine using coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU). Grignard reagents (e.g., phenylmagnesium bromide) reacting with aldehyde intermediates also yield ketones, as demonstrated in benzo[b]thiophene syntheses.
Stepwise Preparation Protocols
Hydrogenation-Based Synthesis (Patent WO2008137087A1)
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Hydrogenation of 2-Methylpyrroline :
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Tartrate Salt Formation :
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Propoxy Bridge Installation :
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Friedel-Crafts Acylation :
Optimization and Scalability Considerations
Catalyst Selection
Platinum catalysts outperform palladium or rhodium in hydrogenation steps due to superior selectivity and tolerance to proton-rich solvents. Pt/C (5%) achieves 92% conversion vs. 75% with Pd/C under identical conditions.
Solvent Systems
Ethanol-methanol mixtures (2:1 v/v) enhance hydrogenation rates by stabilizing transition states, while THF improves Grignard reaction yields by solubilizing organometallic intermediates. Polar aprotic solvents like DMF facilitate nucleophilic substitutions at elevated temperatures.
Temperature and Reaction Time
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Low-Temperature Steps : Grignard additions (−20°C to 0°C) prevent side reactions.
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High-Temperature Steps : Etherifications (100–160°C) in DMF accelerate kinetics but require inert atmospheres to avoid oxidation.
Purification and Characterization
Chromatographic Methods
Crystallization Techniques
Recrystallization from ethanol/water (3:1) enriches enantiomeric purity, while ethyl acetate/hexane (1:2) isolates ketone products.
Spectroscopic Validation
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¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), piperidine CH₂ (δ 2.4–3.1 ppm), methanone carbonyl (δ 208 ppm in ¹³C NMR).
Comparative Analysis of Synthetic Routes
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)carboxylic acid.
Reduction: Formation of phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone has been investigated for its potential therapeutic effects in various diseases:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that derivatives of this compound could effectively target cancer cell lines, showcasing promising results in vitro and in vivo .
- Neurological Disorders : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as Alzheimer's disease and epilepsy. Its ability to modulate histamine receptors has been explored for anticonvulsant effects .
The biological implications of this compound are extensive:
- Antimicrobial Properties : Studies have shown that similar compounds exhibit significant antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics .
- Neuroprotective Effects : The compound has been noted for its neuroprotective capabilities, particularly in models of oxidative stress and neurodegeneration. Research indicates it may protect neurons from damage caused by toxic agents associated with neurodegenerative diseases .
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable intermediate in the synthesis of other chemical entities:
- Pharmaceutical Development : As an intermediate, it plays a crucial role in the synthesis of more complex pharmaceuticals, particularly those targeting central nervous system disorders .
- Material Science : The compound's unique properties make it suitable for developing new materials, including polymers and coatings that require specific chemical functionalities .
Case Study 1: Anticancer Research
A notable study investigated the anticancer effects of this compound analogs on human breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a lead compound for further drug development.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a preclinical model of Alzheimer's disease, derivatives of this compound were tested for their ability to mitigate cognitive decline. The results indicated significant improvements in memory retention and reduction in amyloid plaque formation, highlighting its therapeutic potential in neurodegenerative conditions.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |
| Biological Activity | Antimicrobial Research | Effective against multiple bacterial strains |
| Industrial Applications | Pharmaceutical Intermediate | Key role in synthesizing CNS-targeting drugs |
| Neuroprotection | Alzheimer's Disease Model | Improves cognitive function |
Mechanism of Action
The mechanism of action of Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone with analogous compounds, focusing on structural variations, physicochemical properties, and synthesis strategies.
Substituent Position and Linker Length
Hexyloxy vs. Propoxy Linkers: Compounds in , such as (2-((6-(piperidin-1-yl)hexyl)oxy)phenyl)(phenyl)methanone (7) and its derivatives, feature a hexyloxy linker instead of propoxy. In contrast, the shorter propoxy chain in the target compound may improve solubility and reduce metabolic instability. Melting points for hexyloxy analogs range from 116–140°C, with yields of 24–41% .
Cyclopropane-Containing Analogs: (2-Phenoxy-1-phenylcyclopropyl)(piperidin-1-yl)methanone (15ea, ) incorporates a cyclopropane ring, introducing steric constraints and ring strain. This structural modification reduces conformational flexibility compared to the target compound’s propoxy chain, which could influence binding kinetics or metabolic stability. Notably, 15ea was synthesized as an oil (dr 7:1 diastereomers), suggesting lower crystallinity than analogs with linear linkers .
Heterocyclic Modifications
Imidazo[1,2-b]pyridazine Derivatives: Compounds such as (6-methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74, ) replace the benzophenone core with an imidazo-pyridazine heterocycle. These derivatives exhibit high purity (HPLC: 99.6%) and specific retention times (e.g., 9.5 min for compound 72), suggesting favorable chromatographic behavior for pharmacokinetic studies .
Pyridine-Containing Analogs: (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone () and (2-(3-methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone () incorporate pyridine rings, introducing hydrogen-bonding capabilities and altering electronic properties. The methoxy group on pyridine may enhance metabolic stability compared to the target compound’s propoxy-piperidine group .
Substituent Electronic Effects
Halogenated Derivatives: (4-Chlorophenyl)(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (10, ) and (4-fluorophenyl)(4-((6-(piperidin-1-yl)hexyl)oxy)phenyl)methanone (11, ) feature electron-withdrawing substituents (Cl, F) on the distal phenyl ring. Compound 10 exhibits a melting point of 116–118°C, lower than non-halogenated analogs, possibly due to disrupted crystal packing .
Trifluoromethyl Modifications :
Imidazo-pyridazine derivatives (e.g., compound 74, ) include a 2-(trifluoromethyl)phenyl group on the piperidine ring. The CF3 group enhances metabolic stability and may improve CNS penetration due to increased lipophilicity .
Salt Forms and Solubility
Hydrochloride Salts: Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride () demonstrates the use of salt forms to improve solubility. The hydrochloride salt likely enhances aqueous solubility compared to the free base form of the target compound, which could be critical for in vivo applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone, also known as AR-B01180, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₂₁H₂₅NO₂
- CAS Number : Not available
- Catalog Number : AR-B01180
The compound features a piperidine moiety linked to a phenoxy group, which is critical for its interaction with biological targets.
This compound has been studied for various pharmacological activities:
- Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes. Its structural similarity to known dopamine agonists suggests potential use in treating neuropsychiatric disorders .
- Histamine Receptor Antagonism : Research indicates that this compound may act as an antagonist at the histamine H3 receptor, which is involved in modulating neurotransmitter release and could have implications for conditions such as Parkinson's disease .
- CNS Activity : Given its ability to penetrate the blood-brain barrier, it may be effective in treating central nervous system disorders, including cognitive impairments associated with Alzheimer's disease .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon Cancer) | 28.8 | Antiproliferative activity |
| MCF-7 (Breast Cancer) | 124.6 | Induction of apoptosis |
These findings suggest that the compound may possess anticancer properties, although further studies are needed to elucidate the exact mechanisms involved.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has indicated that modifications to the piperidine and phenyl groups can significantly alter the binding affinity and selectivity towards dopamine and histamine receptors. For instance:
- Substituting the para position on the phenyl ring enhances D2 receptor affinity.
- Alterations in the piperidine structure impact CNS penetration and overall pharmacokinetic properties .
Case Studies and Research Findings
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Therapeutic Potential in Metabolic Disorders :
A patent describes compounds similar to this compound that inhibit 11β-hydroxysteroid dehydrogenase type 1, suggesting potential applications in treating metabolic syndrome, including obesity and type 2 diabetes . -
Neuroprotective Effects :
Studies have highlighted its neuroprotective effects in models of cognitive decline, indicating that it may mitigate symptoms associated with mild cognitive impairment and early dementia . -
Anticancer Research :
Recent investigations into its anticancer activity have shown promise, with derivatives exhibiting significant cytotoxicity against breast and colon cancer cell lines. Molecular docking studies revealed strong binding affinities to key proteins involved in cancer progression .
Q & A
Basic: What synthetic methodologies are recommended for preparing Phenyl(2-(2-(piperidin-1-yl)propoxy)phenyl)methanone?
The synthesis of this compound can be inferred from analogous methanone derivatives. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., HBTU) to link the piperidine-containing fragment to the methanone core, as demonstrated in the synthesis of structurally similar compounds like (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (67% yield via HBTU-mediated coupling in DMF) .
- Nucleophilic substitution : Introduction of the piperidine-propoxy side chain via alkylation or etherification under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Silica gel chromatography (e.g., 0–70% EtOAc/hexanes) and lyophilization to achieve >95% purity .
Basic: How is the purity and structural integrity of this compound validated in research settings?
- HPLC analysis : Retention times (12.0–13.9 minutes) and UV detection ensure purity (>96% for similar compounds) .
- NMR spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) confirms regiochemistry, with characteristic peaks for the piperidine (δ 3.35–4.79 ppm) and aromatic protons (δ 7.22–7.74 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M]+ 445.2037 for a related compound) .
Basic: What safety protocols are critical when handling this compound?
- Hazard mitigation : Use PPE (gloves, lab coat, goggles) due to potential irritancy, as indicated in safety data sheets for structurally similar piperidine derivatives .
- Emergency response : Immediate rinsing with water for eye/skin contact and consultation with emergency toxicology services (e.g., 1-352-323-3500) .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Dose-response profiling : Conduct assays at multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects, as seen in preclinical efficacy studies .
- Off-target screening : Use panels like Eurofins CEREP to identify interactions with unrelated receptors (e.g., GPCRs, ion channels) .
- Structural analogs : Compare activity with derivatives (e.g., fluorinated or trifluoromethyl variants) to isolate structure-activity relationships (SAR) .
Advanced: What computational strategies predict the compound’s binding affinity to target receptors?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., retinol-binding proteins), leveraging PubChem 3D conformers for ligand preparation .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes, focusing on key residues (e.g., hydrophobic pockets accommodating the piperidine moiety) .
- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions from van der Waals and electrostatic interactions .
Advanced: How does the piperidine-propoxy side chain influence pharmacokinetic properties?
- Bioavailability : The piperidine group enhances solubility via protonation at physiological pH, while the propoxy linker improves membrane permeability, as observed in analogs with 25–67% oral bioavailability in rodent models .
- Metabolic stability : In vitro microsomal assays (e.g., human liver microsomes) show reduced CYP450-mediated oxidation due to steric hindrance from the piperidine ring .
Advanced: What experimental designs assess the compound’s stability under varying conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions, followed by HPLC to quantify degradation products .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >180°C) under nitrogen atmosphere .
Advanced: How can researchers optimize synthetic yields for scale-up?
- Catalyst screening : Compare AlCl₃ (Friedel-Crafts) vs. HBTU (amide coupling), with the latter providing higher yields (67% vs. 25%) for related methanones .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates vs. CH₃OH, which may precipitate intermediates .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 2 hours vs. 16 hours) for steps like nucleophilic substitution .
Advanced: What in vivo models are suitable for evaluating therapeutic efficacy?
- Rodent models : Use diet-induced obesity (DIO) mice to assess metabolic efficacy, with dosing at 10–30 mg/kg/day for 4 weeks .
- Toxicokinetics : Measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy/safety endpoints .
Advanced: How do structural modifications impact the compound’s selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
